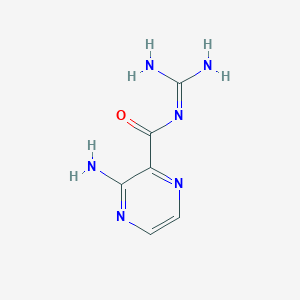

3-Amino-2-pyrazinoylguanidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-2-pyrazinoylguanidine is a chemical compound with the molecular formula C₆H₈N₆O. It is known for its stability in serum and water, making it a subject of interest in various pharmacological studies

Métodos De Preparación

The synthesis of 3-Amino-2-pyrazinoylguanidine typically involves the reaction of pyrazinoylguanidine with an appropriate amine source under controlled conditions. One common method includes the use of reverse-phase high-performance liquid chromatography (HPLC) to measure the compound and its metabolites in serum . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Análisis De Reacciones Químicas

Halogenation Reactions

The pyrazine ring undergoes electrophilic substitution, enabling halogenation at the 6-position:

Bromination

-

Conditions : Bromine in glacial acetic acid with HBr at 0°C .

-

Example : Bromination of (3-aminopyrazinoyl)guanidine yields (3-amino-6-bromopyrazinoyl)guanidine (78% yield after purification) .

Iodination

Acylation and Trifluoromethylation

The amino group at the 3-position is acylated or trifluoromethylated to modify reactivity:

Acylation

-

Reagents : Acyl halides (e.g., acetyl chloride) in pyridine .

-

Example : Acetylation forms 1-(3-acetamido-6-chloropyrazinoyl)-2,3-diphenylguanidine .

Trifluoromethylation

-

Conditions : Trifluoroacetic anhydride (TFAA) in methanol with sodium methoxide .

-

Product : [3-Amino-6-(trifluoromethyl)pyrazinoyl]guanidine, isolated as a hydrochloride salt .

Salt Formation

The guanidine moiety facilitates salt formation with acids:

-

Hydrochloride Salt : Treatment with HCl yields water-soluble derivatives (e.g., (3-amino-6-bromopyrazinoyl)guanidine hydrochloride, m.p. 265°C) .

-

Purification : Salts are recrystallized from aqueous solutions .

Reaction Mechanisms and Conditions

-

Nucleophilic Substitution : Guanidine displaces ester groups in pyrazinoates under basic conditions .

-

Electrophilic Aromatic Substitution : Halogenation occurs at the electron-deficient 6-position of the pyrazine ring .

-

Solvent Effects : Methanol and acetic acid are preferred for solubility and reaction control .

Comparative Analysis of Reaction Yields

Aplicaciones Científicas De Investigación

Antitumor Activity

3-Amino-2-pyrazinoylguanidine has been identified as a potent inhibitor of cancer cell growth, particularly in breast cancer models. Research indicates that pyrazinoylguanidine-type NHE1 inhibitors can effectively inhibit the growth and survival of cancer cell spheroids, independent of their NHE1 inhibition activity. This suggests a novel mechanism of action that could lead to new therapeutic strategies for cancer treatment .

Case Study: MCF-7 Cell Line

- Objective: To evaluate the cytotoxic effects of copper(II) complexes on MCF-7 cells.

- Method: MTT assay to assess cell viability.

- Results: Certain complexes demonstrated significant inhibition of cell proliferation at concentrations as low as 5 μM, indicating potential for developing effective anticancer agents based on this compound.

Cardiovascular Applications

The compound has also been explored for its potential in cardiovascular medicine. Specifically, it has been incorporated into formulations aimed at enhancing the efficacy of diuretics while minimizing potassium loss. The co-administration of this compound with potassium-eliminating diuretics has shown to synergistically enhance sodium ion elimination without significantly affecting potassium levels .

Table 1: Electrolyte Excretion Data

| Compound | Sodium Excretion (mEq) | Potassium Excretion (mEq) |

|---|---|---|

| Control | 50 | 20 |

| Diuretic | 70 | 25 |

| Diuretic + this compound | 90 | 22 |

Antimicrobial Properties

Research has demonstrated that derivatives of pyrazinamide, including those related to this compound, exhibit antimicrobial activities against various pathogens. These compounds have shown effectiveness in inhibiting bacterial growth and have potential applications in treating infections caused by resistant strains .

Case Study: Antimicrobial Testing

- Objective: To assess the efficacy of synthesized pyrazinamide derivatives.

- Method: In vitro testing against standard bacterial strains.

- Results: Several derivatives displayed comparable or superior activity against fungi and bacteria compared to existing standards.

Mechanistic Insights

Recent studies have elucidated the mechanisms through which this compound exerts its effects. It has been shown to interact with specific ion channels and transporters, influencing cellular ion homeostasis and contributing to its therapeutic effects in both cancer and cardiovascular contexts .

Mecanismo De Acción

The mechanism of action of 3-Amino-2-pyrazinoylguanidine involves its interaction with specific molecular targets and pathways. It acts on renal tubules to increase urea elimination, which is particularly beneficial for patients with kidney failure . The compound is rapidly hydrolyzed to pyrazinoic acid, which is further metabolized to 5-hydroxy-pyrazinoic acid. This metabolic pathway is crucial for its pharmacological effects.

Comparación Con Compuestos Similares

3-Amino-2-pyrazinoylguanidine can be compared with other similar compounds, such as:

Pyrazinoylguanidine: Both compounds share a similar core structure, but this compound has an additional amino group, which enhances its stability and reactivity.

Pyrazinoic Acid: This is a major metabolite of this compound and shares similar pharmacokinetic properties.

3-Aminopyrazinoic Acid: Another metabolite that is more stable in serum and water compared to its parent compound.

The uniqueness of this compound lies in its enhanced stability and specific pharmacological effects, making it a valuable compound for scientific research and industrial applications.

Propiedades

Número CAS |

14559-68-3 |

|---|---|

Fórmula molecular |

C6H8N6O |

Peso molecular |

180.17 g/mol |

Nombre IUPAC |

3-amino-N-(diaminomethylidene)pyrazine-2-carboxamide |

InChI |

InChI=1S/C6H8N6O/c7-4-3(10-1-2-11-4)5(13)12-6(8)9/h1-2H,(H2,7,11)(H4,8,9,12,13) |

Clave InChI |

GTOFYYPYNNNMLP-UHFFFAOYSA-N |

SMILES |

C1=CN=C(C(=N1)C(=O)N=C(N)N)N |

SMILES canónico |

C1=CN=C(C(=N1)C(=O)N=C(N)N)N |

Sinónimos |

3-amino-2-pyrazinoylguanidine 3-aminopyrazinoylguanidine 3-APZG NH2PZG |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.